N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl structure with an amine group attached to one of the phenyl rings. This compound is part of a broader class of biphenyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated biphenyl derivative.
Methylation: The final step involves the methylation of the biphenyl amine using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the amine group.
4-Aminobiphenyl: A biphenyl derivative with an amine group attached to one of the phenyl rings.
4-Methylbiphenyl: A biphenyl derivative with a methyl group attached to one of the phenyl rings.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both an amine and a methyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H21N |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(3-phenylphenyl)aniline |
InChI |
InChI=1S/C25H21N/c1-19-15-16-23(21-11-6-3-7-12-21)18-25(19)26-24-14-8-13-22(17-24)20-9-4-2-5-10-20/h2-18,26H,1H3 |
InChI Key |
NZQBCKJKAPGHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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